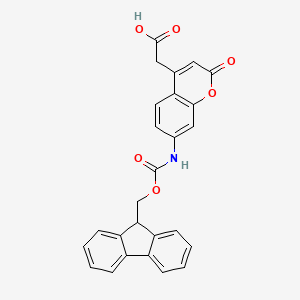

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid

説明

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid is a useful research compound. Its molecular formula is C26H19NO6 and its molecular weight is 441.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid, often referred to as a derivative of the chromenone scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, with a chromenone moiety known for various pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 453.53 g/mol. The presence of the chromenone structure contributes to its diverse biological activities, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Oxo-2H-chromen derivative | MCF-7 (breast cancer) | 0.47 |

| Related chromenone | MCF-7 | 9.54 |

| Another derivative | MCF-7 | 16.1 |

These findings suggest that the incorporation of specific functional groups can enhance the anticancer efficacy of chromenone derivatives, making them promising candidates for further development in cancer therapy .

Enzyme Inhibition

Chromones are also known for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). The selectivity of certain derivatives towards tumor-associated isoforms over cytosolic forms has been noted, indicating their potential utility in targeted cancer therapies:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Chromenone derivative | hCA IX (tumor-associated) | 21.8 |

| Chromenone derivative | hCA I (cytosolic) | Not specified |

This selectivity highlights the therapeutic potential of targeting specific isoforms to minimize side effects while maximizing therapeutic outcomes .

Study on Anticancer Activity

A study published in Molbank explored the synthesis and characterization of various chromenone derivatives, including those similar to our compound. The results indicated that modifications at specific positions on the chromenone ring significantly influenced their anticancer activity against MCF-7 cells .

Mechanistic Insights

Further research has focused on understanding the mechanism of action of these compounds. It has been suggested that the interaction between the chromenone moiety and cellular targets may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development:

- The Fmoc group allows for the protection of amino acids during peptide synthesis, making this compound valuable in the development of peptide-based therapeutics. It facilitates the selective modification of peptides to enhance their stability and bioactivity.

- Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

2. Enzyme Inhibition:

- The compound has been studied for its ability to inhibit proteolytic enzymes, which are crucial in various biological processes. This inhibition can be pivotal in designing drugs that target diseases characterized by excessive proteolysis, such as cancer and inflammatory disorders .

Biochemical Applications

1. Bioconjugation:

- The unique functional groups present in this compound enable it to be used in bioconjugation techniques, where it can be linked to biomolecules (like antibodies or nucleic acids) for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

2. Fluorescent Probes:

- Due to its aromatic structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow researchers to visualize cellular processes and track the localization of specific biomolecules within cells .

Materials Science Applications

1. Polymer Chemistry:

- The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to form strong intermolecular interactions makes it suitable for developing high-performance polymers used in coatings and composites .

2. Nanotechnology:

- In nanotechnology, this compound can serve as a building block for creating nanoscale materials with tailored properties. Its unique structure allows for the formation of nanostructures that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of derivatives synthesized from 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Targeted Drug Delivery

Another research project focused on using this compound as part of a conjugate with an antibody targeting cancer cells. The study demonstrated enhanced uptake of the drug-conjugate by target cells compared to free drugs, highlighting its effectiveness in improving therapeutic outcomes through targeted delivery mechanisms.

特性

IUPAC Name |

2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO6/c28-24(29)11-15-12-25(30)33-23-13-16(9-10-17(15)23)27-26(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22H,11,14H2,(H,27,31)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUKLQDGAASIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451103 | |

| Record name | [7-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2H-1-benzopyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378247-75-7 | |

| Record name | [7-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2H-1-benzopyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA59C84624 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。